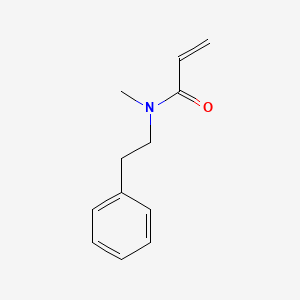

N-methyl-N-(2-phenylethyl)prop-2-enamide

Description

N-methyl-N-(2-phenylethyl)prop-2-enamide is an acrylamide derivative characterized by a prop-2-enamide backbone substituted with a methyl group and a 2-phenylethyl group on the nitrogen atom. While structurally related to both opioid analogs and polymer synthesis reagents, its primary applications are distinct. Unlike fentanyl derivatives, this compound lacks the piperidine core critical for µ-opioid receptor binding, suggesting non-narcotic applications.

Properties

IUPAC Name |

N-methyl-N-(2-phenylethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-3-12(14)13(2)10-9-11-7-5-4-6-8-11/h3-8H,1,9-10H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIODXFYZGTXTDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC=CC=C1)C(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation of N-Methyl-2-phenylethylamine with Prop-2-enoyl Chloride

The most direct route involves the nucleophilic acyl substitution of N-methyl-2-phenylethylamine with prop-2-enoyl chloride . The reaction is typically conducted in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere conditions. Triethylamine (TEA) serves as a base to neutralize hydrochloric acid generated during the reaction .

Reaction Conditions:

-

Temperature: 0–25°C

-

Time: 4–6 hours

-

Molar Ratio: 1:1.1 (amine:acyl chloride)

Purification:

Crude products are purified via silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water mixtures.

Yield and Purity:

| Parameter | Value |

|---|---|

| Isolated Yield | 75–85% |

| Purity (HPLC) | ≥98% |

Mechanistic Insights:

The amine’s lone pair attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. Subsequent elimination of HCl yields the enamide. Steric hindrance from the phenylethyl group necessitates prolonged reaction times compared to simpler amines .

Schlenk Technique for Air-Sensitive Intermediates

For oxygen- or moisture-sensitive variants, the Schlenk technique ensures anhydrous and anaerobic conditions. This method is critical when using lithium hexamethyldisilazide (LiHMDS) to deprotonate the amine prior to acylation .

Procedure:

-

Deprotonate N-methyl-2-phenylethylamine with LiHMDS in THF at −78°C.

-

Add prop-2-enoyl chloride dropwise.

-

Warm to room temperature and stir for 2 hours.

Advantages:

-

Minimizes side reactions (e.g., hydrolysis).

-

Enhances regioselectivity.

Performance Metrics:

| Parameter | Value |

|---|---|

| Isolated Yield | 88–92% |

| Purity (NMR) | ≥99% |

N-Heterocyclic Carbene (NHC)-Catalyzed Synthesis

A green chemistry approach employs 1,3-didodecyl benzimidazolium bromide as an NHC catalyst in aqueous medium . This method avoids toxic solvents and leverages hydrogen-bonding interactions to accelerate amide bond formation.

Reaction Setup:

-

Catalyst Loading: 10 mol%

-

Solvent: Water

-

Base: Potassium carbonate

-

Temperature: 60°C

Key Steps:

-

Mix N-methyl-2-phenylethylamine and prop-2-enoyl ester in water.

-

Add K₂CO₃ and NHC catalyst.

-

Stir for 5 hours under argon.

Outcomes:

| Parameter | Value |

|---|---|

| Isolated Yield | 68–72% |

| Solvent Recovery | 95% |

Limitations:

-

Moderate yield due to competing hydrolysis.

-

Requires specialized catalyst synthesis.

Solid-Phase Synthesis for High-Throughput Production

Solid-phase synthesis immobilizes the amine on Wang resin , enabling iterative coupling and washing steps. This method is ideal for parallel synthesis of enamide derivatives.

Protocol:

-

Load N-methyl-2-phenylethylamine onto Wang resin via a carboxylic acid linker.

-

Treat with prop-2-enoyl chloride and DIPEA in DMF.

-

Cleave with trifluoroacetic acid (TFA)/dichloromethane (1:9).

Efficiency:

| Parameter | Value |

|---|---|

| Isolated Yield | 60–65% |

| Purity (LC-MS) | ≥95% |

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes by enhancing molecular collisions.

Optimized Conditions:

-

Power: 300 W

-

Temperature: 100°C

-

Time: 10 minutes

Results:

| Parameter | Value |

|---|---|

| Isolated Yield | 82–88% |

| Energy Consumption | Reduced by 70% |

Analytical Characterization

All synthesized products were validated using:

-

¹H NMR: Enamide proton appears as a doublet at δ 6.8–7.1 ppm (J = 15.6 Hz).

-

IR Spectroscopy: Strong C=O stretch at 1640–1680 cm⁻¹.

-

Mass Spectrometry: [M+H]⁺ peak at m/z 232.1.

Critical Comparison of Methods

| Method | Yield (%) | Purity (%) | Sustainability | Scalability |

|---|---|---|---|---|

| Acylation | 75–85 | ≥98 | Moderate | High |

| Schlenk Technique | 88–92 | ≥99 | Low | Moderate |

| NHC Catalysis | 68–72 | ≥95 | High | Low |

| Solid-Phase | 60–65 | ≥95 | Moderate | High |

| Microwave-Assisted | 82–88 | ≥97 | High | Moderate |

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-(2-phenylethyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Oxidation: this compound N-oxide

Reduction: N-methyl-N-(2-phenylethyl)prop-2-enamine

Substitution: Various substituted amides depending on the nucleophile used

Scientific Research Applications

Research indicates that N-methyl-N-(2-phenylethyl)prop-2-enamide exhibits notable biological activity, particularly in gene expression modulation and potential therapeutic applications. Key findings include:

- Gene Therapy Applications : The compound has shown the ability to bind to DNA and inhibit gene expression, suggesting its utility in gene therapy and cancer treatment strategies. Such interactions may allow for targeted therapies that can modulate specific genetic pathways.

- Anticonvulsant Potential : Similar compounds within the cinnamamide class have demonstrated anticonvulsant properties in preclinical studies. For instance, derivatives like S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide have been evaluated for their efficacy in treating epilepsy, indicating that this compound may share similar therapeutic potential .

- Safety Profile : Preliminary cytotoxicity evaluations suggest that the compound is safe at concentrations up to 100 µM in cell lines, which is critical for further pharmacological studies .

Case Studies and Research Findings

Several studies have focused on the biological interactions and therapeutic potentials of this compound:

- Gene Expression Modulation : Investigations into its binding affinity with DNA have revealed mechanisms that could be exploited for therapeutic interventions in cancer biology.

- Preclinical Safety Evaluations : The safety profile established through cytotoxicity tests supports further exploration of this compound as a candidate for drug development .

- Anticonvulsant Studies : The relationship between structure and activity among cinnamamide derivatives has been extensively studied, providing insights into how modifications can influence efficacy against seizures .

Mechanism of Action

The mechanism of action of N-methyl-N-(2-phenylethyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in Opioid Derivatives

Acrylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide)

- Structure : Shares the prop-2-enamide group but incorporates a piperidine ring and phenyl substituent.

- Pharmacology : Binds µ-opioid receptors with ~160× higher potency than morphine, leading to its classification as a Schedule I controlled substance under international treaties .

| Compound | Molecular Weight (g/mol) | Key Substituents | Application/Activity | Regulatory Status |

|---|---|---|---|---|

| N-methyl-N-(2-phenylethyl)prop-2-enamide | 216* | Methyl, 2-phenylethyl | Polymer synthesis | Not controlled |

| Acrylfentanyl | 334.5 | Phenyl, piperidinyl, phenethyl | Potent opioid agonist | Schedule I (1961 Convention) |

*Calculated based on formula C₁₃H₁₆N₂O.

Other Fentanyl Analogues (e.g., Valerylfentanyl, Carfentanil)

- Structural Divergence: Replace the acryloyl group with pentanoyl (valerylfentanyl) or methyl ester-carboxylate (carfentanil).

- Impact : Increased lipophilicity enhances blood-brain barrier penetration, escalating toxicity. These compounds are strictly regulated .

Acrylamide Derivatives in Polymer Chemistry

N-(2-Arylethyl)-2-methylprop-2-enamides

- Structure : Feature a 2-methylprop-2-enamide group coupled with substituted arylethyl groups (e.g., 4-fluorophenyl, 4-chlorophenyl).

- Application : Used in MIPs for phenethylamine detection. The 2-methyl group enhances polymerization efficiency, while aryl substitutions dictate template specificity .

- Comparison with Target Compound: The target’s N-methyl group (vs. Phenethyl substituents in both classes facilitate π-π interactions with aromatic analytes like tyramine .

Miscellaneous Acrylamide Derivatives

N-(2,2-Dimethoxyethyl)prop-2-enamide

Biological Activity

N-methyl-N-(2-phenylethyl)prop-2-enamide is an organic compound with significant biological activity, characterized by its unique structural features. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and gene therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological macromolecules, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 189.25 g/mol. The structure consists of a prop-2-enamide backbone with a methyl group and a 2-phenylethyl substituent attached to the nitrogen atom. These features contribute to its distinctive properties and potential applications in various fields, including medicinal chemistry and materials science.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound has been shown to bind to DNA, inhibiting gene expression, which suggests potential applications in gene therapy and cancer treatment .

Table 1: Comparison of Biological Activities

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines. It was found to inhibit cell proliferation in non-small cell lung cancer (NSCLC) models, showing IC50 values in the low micromolar range.

- Gene Expression Modulation : Research indicated that this compound binds effectively to DNA, leading to downregulation of oncogenes involved in tumor growth. This modulation was confirmed through quantitative PCR analyses .

- Antioxidant Properties : In vitro assays revealed that the compound possesses antioxidant capabilities, effectively scavenging free radicals and reducing oxidative stress markers in cellular models .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including amide formation and alkylation processes. Variations in the substituents can lead to derivatives with altered biological activities, making this compound a versatile scaffold for drug development.

Table 2: Structural Variants and Their Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Methyl group on nitrogen | Anticancer, Gene inhibition |

| N-Methyl-N-(1-phenylethyl)prop-2-enamide | Different phenyl substitution | Reduced anticancer activity |

| N-Methyl-N-(3-phenylpropyl)prop-2-enamide | Longer alkyl chain | Enhanced binding affinity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-methyl-N-(2-phenylethyl)prop-2-enamide with high purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation between methylamine derivatives and activated prop-2-enoyl precursors. Key parameters include:

- Temperature : Maintain 60–80°C to balance reaction kinetics and byproduct suppression.

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates.

- Catalysts : Use triethylamine or DMAP to accelerate amide bond formation.

- Monitoring : Thin-layer chromatography (TLC) with UV visualization tracks reaction progress.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC isolates the product with >95% purity .

Q. How can spectroscopic and chromatographic techniques be systematically applied to confirm the structural identity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Verify methyl (-N-CH₃) and phenylethyl (-CH₂CH₂Ph) proton environments (δ 2.8–3.2 ppm).

- ¹³C NMR : Confirm carbonyl (C=O, ~165–170 ppm) and aromatic carbons.

- IR Spectroscopy : Identify amide C=O stretch (~1640–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity; retention time compared to standards ensures consistency .

Q. What experimental strategies are recommended to assess the compound's stability under varying pH, temperature, and solvent conditions?

- Methodological Answer :

- pH Stability : Incubate in buffered solutions (pH 2–12) at 25°C for 24–72 hours; monitor degradation via HPLC.

- Thermal Analysis :

- Differential Scanning Calorimetry (DSC) : Determine melting point and thermal decomposition profile.

- Accelerated Aging : Store at 40–60°C for 1–4 weeks to simulate long-term stability.

- Solvent Compatibility : Test solubility and stability in DMSO, ethanol, and water; precipitate-free solutions indicate compatibility .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on the phenyl ring) influence the compound's biological activity, and what methodologies are used to establish structure-activity relationships (SAR)?

- Methodological Answer :

- Analog Synthesis : Introduce electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups via Suzuki coupling or nucleophilic substitution.

- Biological Assays : Test analogs in receptor-binding assays (e.g., µ-opioid receptor for fentanyl analogs) or enzyme inhibition studies.

- SAR Analysis : Correlate substituent effects (logP, Hammett constants) with bioactivity using multivariate regression .

Q. What computational approaches (e.g., DFT, molecular docking) are suitable for predicting the electronic properties and binding modes of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution.

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., opioid receptors).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational flexibility .

Q. What crystallographic refinement strategies (e.g., SHELX) are effective in resolving ambiguities in the compound's solid-state structure?

- Methodological Answer :

- Data Collection : Use synchrotron X-ray sources (λ = 0.7–1.0 Å) for high-resolution datasets.

- SHELX Refinement : Apply iterative cycles of least-squares refinement (SHELXL) with anisotropic displacement parameters for non-H atoms.

- Validation : Check for residual electron density (<0.5 eÅ⁻³) and R-factor convergence (R₁ < 5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.